molecular formula C12H18O5 B3028674 Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 26593-41-9

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

Cat. No. B3028674
CAS RN: 26593-41-9
M. Wt: 242.27
InChI Key: GSVZVHAUSWYWOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds is described in the papers. For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes is achieved through reductive amination of an aldehyde with primary amines or anilines, followed by cyclization with high yield . This method is adaptable for both library and large-scale synthesis, indicating its practicality for generating spirocyclic compounds. Another synthesis route is reported for diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene . This process also includes a distillation step that results in partial de-ethoxycarbonylation.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, which is a single atom that forms part of two separate rings. This unique feature imparts distinct stereochemical properties to the molecules. While the exact molecular structure of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate is not discussed, the related structures in the papers suggest that such compounds would have a complex three-dimensional shape, which could be relevant for their biological activity and interaction with other molecules .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate. However, the synthesis of related compounds implies that spirocyclic compounds can participate in various chemical transformations, such as reductive amination and de-ethoxycarbonylation . Additionally, the application of 2,6-diazaspiro[3.3]heptanes in Pd-catalyzed aryl amination reactions is reported, showcasing the versatility of spirocyclic compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate are not directly reported in the papers. However, the properties of spirocyclic compounds generally include high boiling points and complex molecular interactions due to their rigid and three-dimensional structures. The synthesis methods described suggest that these compounds are stable under certain conditions and can be manipulated through various chemical reactions .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate is significant in the field of chemical synthesis. Cochrane, Pauson, and Stevens (1969) describe its role in the synthesis of 3-oxabicyclo[3,1,1]heptanes through a rearrangement process. This compound is produced from the reaction of 3,3-bis(chloromethyl)oxetan with tris(ethoxycarbonyl)methane, which can then undergo further chemical transformations (Cochrane, Pauson, & Stevens, 1969). Such chemical reactions are crucial for creating more complex molecules, which might have applications in various fields, including materials science and pharmaceuticals.

Reactivity and Compound Formation

Further research indicates the versatility of this chemical in forming different types of compounds. Bessmertnykh et al. (1992) discuss how the reaction of similar compounds with amines leads to the formation of open-chain or cyclic compounds, suggesting a wide range of chemical behavior and potential for synthesis of novel compounds (Bessmertnykh, Voevodskaya, Donskaya, & Zinevich, 1992).

Structural Analysis and Characterization

The analysis of similar spiro compounds, as conducted by Hoog, Hulshof, and Luotenburg (1974), who analyzed the nuclear magnetic resonance spectra of such compounds, reveals insights into their structural characteristics. This type of analysis is essential for understanding the properties of these chemicals and how they might interact with other substances (Hoog, Hulshof, & Luotenburg, 1974).

Application in Organic Synthesis

The compound's derivatives have been used in organic synthesis as demonstrated by Meyers et al. (2009), who describe the synthesis of related compounds useful for further selective derivation, providing a convenient entry point to novel compounds in chemical space (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-3-16-9(13)12(10(14)17-4-2)5-11(6-12)7-15-8-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZVHAUSWYWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)COC2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680534
Record name Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

CAS RN

26593-41-9
Record name Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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